Prochlorperazine maleate is a synthetic derivative of phenothiazine, primarily used as an antipsychotic and antiemetic agent. It is effective in treating conditions such as schizophrenia, severe anxiety, and nausea associated with various medical conditions. The compound acts by blocking dopamine receptors in the central nervous system, thereby reducing symptoms of psychosis and nausea.
Prochlorperazine maleate is derived from prochlorperazine, which is synthesized through specific chemical reactions involving chlorinated phenothiazine compounds and piperazine derivatives. The compound is available in various formulations, including oral tablets, injections, and rectal suppositories.
Prochlorperazine maleate is classified as a typical antipsychotic medication. It falls under the category of phenothiazines, which are known for their dopamine receptor antagonism. The compound is recognized for its antipsychotic, antiemetic, and anxiolytic properties.
The synthesis of prochlorperazine maleate involves several key steps:
Prochlorperazine maleate has a complex molecular structure characterized by a phenothiazine backbone.
The structure features:
Prochlorperazine maleate undergoes various chemical reactions during its metabolism and interactions:
Prochlorperazine maleate exerts its therapeutic effects primarily through dopamine receptor antagonism:
The rapid onset of action occurs within minutes after intramuscular injection, while oral administration leads to a delayed effect lasting up to six hours.
Prochlorperazine maleate has several scientific and clinical applications:
Molecular Composition:Prochlorperazine maleate has the chemical name bis[(2Z)-but-2-enedioic acid]; 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine and the molecular formula C₂₈H₃₂ClN₃O₈S (molecular weight: 606.09 g/mol). The structure comprises a phenothiazine core with a chlorine substituent at position 2 and a 3-(4-methylpiperazin-1-yl)propyl chain at position 10, forming a dimaleate salt via protonation of the piperazine nitrogen [5] [7].
Key Chemical Properties:
Structural Features:The maleate counterion (C₄H₄O₄²⁻) enables ionic bonding with the protonated tertiary amine of the piperazine ring. This modification:
Synthetic Pathway:Prochlorperazine maleate is synthesized through a three-step process:
Table 1: Physicochemical Properties of Prochlorperazine Maleate
Property | Specification |
---|---|
CAS Registry Number | 84-02-6 |
Empirical Formula | C₂₈H₃₂ClN₃O₈S |
Melting Point | 128–131°C (dec.) |
Partition Coefficient | logP = 4.67 (predicted) |
UV Absorption Maximum | 255 nm, 305 nm (in methanol) |
ChEMBL ID | CHEMBL1314751 |
Discovery Timeline:
Pharmacological Classification:Prochlorperazine maleate is dually classified as:
Mechanistic Differentiation:Unlike chlorpromazine, prochlorperazine exhibits:
Table 2: Receptor Binding Profile of Prochlorperazine
Receptor Type | Affinity (Ki, nM) | Relative Selectivity |
---|---|---|
D₂ Dopamine | 2.24 | 1.00 (Reference) |
D₃ Dopamine | 1.82 | 1.23× D₂ |
H1 Histamine | 6.03 | 0.37× D₂ |
α1-Adrenergic | 24.0 | 0.09× D₂ |
5-HT2A Serotonin | 7.24 | 0.31× D₂ |
M1 Muscarinic | 776 | 0.003× D₂ |
Approval Landscapes:
Manufacturing Regulations:Active Pharmaceutical Ingredient (API) production requires:
Market Dynamics:
Table 3: Global Regulatory Framework for Prochlorperazine Maleate
Region | Key Regulatory Body | Marketing Authorization | API Certification Requirements |
---|---|---|---|
United States | FDA | NDA required; Orange Book listed | USDMF (U.S. Drug Master File) |
European Union | EMA | Centralized procedure; EP Certificate | CEP (Certification of Suitability) |
India | CDSCO | Schedule H prescription drug | WHO-GMP certification |
Canada | Health Canada | Prescription Drug Status | DIN holder submission |
Japan | PMDA | Approved for injection only | JPY (Japanese Pharmacopoeia) standards |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7